2-(3,4-Dichlorophenyl)phenol

Description

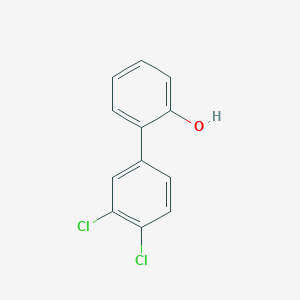

2-(3,4-Dichlorophenyl)phenol is a chlorinated phenolic compound characterized by a phenol ring substituted with a 3,4-dichlorophenyl group at the 2-position. Its molecular formula is C₁₂H₈Cl₂O, with a molecular weight of 239.10 g/mol. This compound is structurally distinct due to the presence of two chlorine atoms on the adjacent phenyl ring, which significantly influences its physicochemical properties, reactivity, and environmental behavior.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBCSYQCWKGOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653516 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209613-97-8 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the chlorination of phenol or o-chlorophenol. This process requires the use of chlorine gas and a suitable catalyst, such as ferric chloride, to facilitate the chlorination reaction . The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less chlorinated phenols.

Substitution: Phenol derivatives with different substituents.

Scientific Research Applications

Agricultural Applications

Herbicide Production

2-(3,4-Dichlorophenyl)phenol serves as a crucial intermediate in the synthesis of herbicides, particularly 2,4-dichlorophenoxyacetic acid (2,4-D). This herbicide is widely used for controlling broadleaf weeds in various crops. The production process involves the reaction of DCP with other chemicals to form active herbicidal compounds.

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Application Area |

|---|---|---|

| 2,4-D | 2,4-dichlorophenoxyacetic acid | Agricultural crops |

| MCPA | 4-chloro-2-methylphenoxyacetic acid | Pastures and cereals |

| MCPB | 4-chloro-2-methylphenoxybutyric acid | Grassland management |

Case Study: Efficacy of 2,4-D in Weed Control

A study conducted by the Agricultural Research Service demonstrated that 2,4-D effectively reduced weed populations in soybean fields. The application rates varied from 0.5 to 1.5 kg/ha, leading to a significant decrease in weed biomass while maintaining crop yield .

Medical Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its potential use in antiseptics and disinfectants.

Table 2: Antimicrobial Efficacy of DCP

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Case Study: Antimicrobial Activity Against Pathogens

In a laboratory setting, DCP was tested against various pathogens. The results showed that it inhibited the growth of Staphylococcus aureus at concentrations as low as 32 µg/mL, suggesting its potential as an antiseptic agent .

Environmental Applications

Water Quality Management

DCP is recognized for its role in assessing water quality due to its toxicity to aquatic organisms. The U.S. Environmental Protection Agency (EPA) has established ambient water quality criteria for DCP to protect aquatic life.

Table 3: Toxicity Levels of DCP in Aquatic Environments

| Organism | Toxicity Level (LC50) |

|---|---|

| Fish (e.g., Rainbow Trout) | 6.5 mg/L |

| Invertebrates (e.g., Daphnia magna) | 3.8 mg/L |

Case Study: Impact on Aquatic Ecosystems

A study by Huang and Gloyna highlighted that concentrations above 100 µg/L could lead to significant chlorophyll destruction in algae species like Chlorella pyrenoidosa. This finding underscores the importance of monitoring DCP levels in water bodies to mitigate ecological impacts .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)phenol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s chlorinated structure allows it to penetrate cell membranes and exert its effects at the molecular level. The exact pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table compares 2-(3,4-Dichlorophenyl)phenol with key structurally related chlorophenols and derivatives:

Key Observations:

- Chlorine Position Effects: The 3,4-dichloro substitution pattern increases electron-withdrawing effects, reducing solubility in water compared to mono-chlorinated phenols. For example, 3,4-dichlorophenol is less soluble than 2,4-dichlorophenol due to increased molecular symmetry and hydrophobic interactions .

Toxicity and Environmental Impact

- This compound: While direct toxicity data are unavailable, structurally similar compounds like 3,4-dichlorophenol are classified as highly toxic, with LD₅₀ values in rodents ranging from 250–500 mg/kg . The biphenyl structure may prolong environmental persistence, as seen in polychlorinated biphenyls (PCBs).

- 3,4-Dichloroaniline: A common degradation byproduct (e.g., from diuron herbicides), this compound is mutagenic and bioaccumulative, suggesting similar risks for this compound if metabolized .

- 2,4-Dichlorophenol: Listed in the U.S. EPA’s Toxic Substances Control Act (TSCA) due to endocrine-disrupting effects. Its 3,4-dichloro analog may exhibit comparable or greater toxicity .

Degradation and Reactivity

- Advanced Oxidation Processes (AOPs): Chlorophenols degrade via sulfate (SO₄•⁻) and hydroxyl (•OH) radicals, forming intermediates like 3,4-dichloroaniline and polymeric products. The biphenyl structure of this compound may slow degradation, leading to accumulation of chlorinated byproducts .

- Hydrolysis: Under alkaline conditions, 3,4-dichlorophenol undergoes hydrolysis to form dichlorocatechol, a less toxic metabolite. Similar pathways may apply to this compound but require experimental validation .

Biological Activity

2-(3,4-Dichlorophenyl)phenol, also known as chlorinated phenol, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features two chlorine atoms on the aromatic ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular functions. Key mechanisms include:

- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It inhibits critical enzymes involved in metabolic pathways, particularly those related to energy production and cell wall synthesis.

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial and antifungal properties, making it a candidate for use in disinfectants and preservatives.

Antimicrobial Properties

Research has highlighted the effectiveness of this compound against various microbial strains. A summary of its antimicrobial activity is presented in Table 1.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.75 µg/mL |

The compound's efficacy against these pathogens indicates its potential application in clinical settings as an antiseptic agent.

Anticancer Potential

Recent studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, research demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human melanoma cells .

Case Studies

- In Vivo Studies : A study conducted on Sprague-Dawley rats indicated that chronic exposure to this compound resulted in tumor formation in various organs, including the lungs and liver. The incidence of bronchioloalveolar adenoma was notably higher in treated groups compared to controls .

- Epidemiological Studies : Epidemiological studies have linked exposure to chlorinated phenols with increased risks of certain cancers. For example, workers exposed to high levels of chlorinated phenols exhibited a higher incidence of transitional cell carcinoma .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other chlorinated phenols:

| Compound | Antimicrobial Activity | Carcinogenic Potential |

|---|---|---|

| This compound | High | Moderate |

| 2,4-Dichlorophenol | Moderate | High |

| 3-Chlorophenol | Low | Low |

This comparison highlights the distinct biological activity profile of this compound relative to its analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining high-purity 2-(3,4-Dichlorophenyl)phenol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, coupling 3,4-dichlorophenyl derivatives with phenol precursors using palladium catalysts under inert conditions enhances yield . Thermal stability during synthesis is critical; reactions should be monitored via TGA (thermogravimetric analysis) to ensure intermediates do not degrade above 150°C . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol improves purity (>98%) .

Q. Which analytical techniques are most effective for structural and purity characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions on the aromatic rings, with chlorine atoms inducing distinct deshielding effects (e.g., H shifts at δ 7.2–7.8 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS in negative ion mode detects [M-H] peaks at m/z 236.9 .

- XRD : Single-crystal X-ray diffraction validates molecular geometry, particularly the dihedral angle between phenyl rings (~45°), which influences reactivity .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C in amber glass vials under nitrogen to minimize photodegradation and oxidation . Use desiccants (e.g., silica gel) to avoid hydrolysis of the phenolic -OH group. For aqueous solutions, adjust pH to 6–8 to prevent ionization and maintain stability .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported toxicity profiles of this compound derivatives?

- Methodological Answer :

- Literature Screening : Follow a two-step process: (1) Title/abstract screening to exclude irrelevant studies (e.g., non-mammalian models), and (2) Full-text review to assess dosing regimens and endpoints. For example, prioritize studies using OECD guidelines for acute oral toxicity (e.g., LD in rats) .

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict hepatotoxicity based on logP (octanol-water partition coefficient) and metabolic pathways (e.g., cytochrome P450 interactions) .

Q. How can the electron-withdrawing effects of chlorine substituents be leveraged to modulate the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor nitration reactions (HNO/HSO) via UV-Vis spectroscopy. The 3,4-dichloro groups deactivate the ring, requiring higher temperatures (80–100°C) for nitro group addition at the para position .

- DFT Calculations : Use Gaussian software to model charge distribution. The C-2 position (relative to -OH) exhibits higher electron deficiency, favoring nucleophilic attack by amines or alkoxides .

Q. What approaches are effective for studying this compound’s interactions with biological targets, such as opioid receptors or WDR5 protein degraders?

- Methodological Answer :

- PROTAC Design : Synthesize conjugates with E3 ligase ligands (e.g., VHL or CRBN) via amide coupling. For example, link this compound to pyrroloimidazole scaffolds through PEG linkers to enhance cellular uptake .

- Binding Assays : Perform competitive radioligand displacement assays (e.g., H-naloxone for μ-opioid receptors). Calculate K values using Cheng-Prusoff equations; dichlorophenyl derivatives show 7.5-fold higher affinity than non-chlorinated analogs .

Q. How can structural analogs of this compound be rationally designed to enhance bioactivity while minimizing off-target effects?

- Methodological Answer :

- SAR Studies : Replace chlorine with fluorine to reduce metabolic clearance while retaining electronegativity. For example, 3,4-difluoro analogs exhibit comparable antimicrobial activity but lower hepatotoxicity .

- Prodrug Strategies : Introduce ester or carbamate groups at the phenolic -OH to improve bioavailability. Hydrolysis in vivo by esterases releases the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.